Computed LogP: Ortho-Chloro Substitution Elevates Lipophilicity by >1.3 Log Units Relative to Meta- and Para-Chloro Isomers
The computed octanol-water partition coefficient (LogP) of the target compound (ortho-Cl, 5-CF₃, CAS 948293-88-7) is 4.53 , compared with 3.24 for the meta-chloro isomer (CAS 98534-82-8) [1] and 3.12 for the para-chloro isomer (CAS 98534-80-6) [2]. The ortho-substitution thus confers an increase in predicted lipophilicity of approximately 1.3–1.4 LogP units, a magnitude that typically translates to a roughly 20-fold difference in octanol-water partitioning.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.53 (computed) |
| Comparator Or Baseline | meta-Cl isomer (CAS 98534-82-8): LogP = 3.24; para-Cl isomer (CAS 98534-80-6): LogP = 3.12 |
| Quantified Difference | ΔLogP = +1.29 (vs meta-Cl); ΔLogP = +1.41 (vs para-Cl) |
| Conditions | Computed/predicted values from Chemsrc and Chembase databases; experimental validation not located in primary literature |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, passive absorption, and chromatographic retention behavior, making the ortho-chloro isomer a meaningfully different physicochemical entity for library design or extraction optimization.
- [1] Molbase. 1-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid. CAS 98534-82-8. LogP: 3.2427. Accessed 2026-05-07. View Source
- [2] Chembase. 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. CAS 98534-80-6. LogP: 3.1185415. Accessed 2026-05-07. View Source
